Ciprokiren
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Overview
Description
Ciprokiren, also known as Ro 44-9375, is a potent renin inhibitor. Renin inhibitors are a class of drugs that block the activity of renin, an enzyme involved in the regulation of blood pressure and fluid balance. This compound has been studied for its potential therapeutic effects in treating hypertension and other cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ciprokiren is synthesized through a series of chemical reactions involving specific reagents and conditions. The compound is a transition-state renin inhibitor related to remikiren. The molecular structure of this compound includes a benzyl group, a cyclohexylmethyl group, and an imidazolyl group, among others .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Ciprokiren undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled conditions such as specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are typically analyzed using techniques such as chromatography and spectroscopy to determine their structure and purity .
Scientific Research Applications
Chemistry: Used as a model compound to study renin inhibition and related biochemical pathways.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored as a potential therapeutic agent for treating hypertension and other cardiovascular diseases.
Industry: Used in the development of new pharmaceuticals and as a reference compound in drug research
Mechanism of Action
Ciprokiren exerts its effects by inhibiting the activity of renin, an enzyme that plays a crucial role in the renin-angiotensin system (RAS). By blocking renin, this compound prevents the conversion of angiotensinogen to angiotensin I, which is subsequently converted to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this pathway, this compound helps to lower blood pressure and reduce the risk of cardiovascular events .
Comparison with Similar Compounds
Similar Compounds
Remikiren: Another renin inhibitor with a similar mechanism of action.
Aliskiren: A widely used renin inhibitor for treating hypertension.
Zankiren: A renin inhibitor studied for its potential therapeutic effects.
Uniqueness of Ciprokiren
This compound is unique due to its high potency and specificity as a renin inhibitor. It has shown promising results in preclinical studies, particularly in reducing blood pressure and improving cardiovascular outcomes. Its molecular structure and pharmacokinetic properties also make it a valuable compound for further research and development .
Biological Activity
Ciprokiren, also known as Ro 44-9375, is a potent renin inhibitor that has garnered attention for its potential therapeutic applications in hypertension and other cardiovascular diseases. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, pharmacological effects, and potential clinical applications.
This compound acts as a transition-state inhibitor of renin, an enzyme critical in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. By inhibiting renin, this compound effectively reduces the production of angiotensin I, leading to decreased levels of angiotensin II, a potent vasoconstrictor. This results in vasodilation and a subsequent reduction in blood pressure.
Pharmacological Profile
- Potency and Selectivity : this compound exhibits high selectivity for renin compared to other serine proteases. Studies indicate that it can achieve significant inhibition at low concentrations, demonstrating its potential as a therapeutic agent for hypertension management.
- In Vivo Studies : Research conducted on squirrel monkeys showed that this compound effectively lowered systolic blood pressure when administered orally. The compound's effects were sustained over time, indicating its long-lasting action in vivo .
- Comparative Efficacy : In comparative studies with other antihypertensive agents, this compound showed superior efficacy in lowering blood pressure without significant adverse effects. This positions it as a promising candidate for further clinical development.
Hypertension Management
This compound has been evaluated in various preclinical models for its effectiveness in managing hypertension:
- Study 1 : In a study involving hypertensive rats, this compound administration resulted in a marked reduction in blood pressure over a 24-hour period. The study highlighted the compound's ability to maintain effective plasma concentrations conducive to renin inhibition .
- Study 2 : A clinical trial assessing the safety and efficacy of this compound in patients with essential hypertension demonstrated significant reductions in both systolic and diastolic blood pressure compared to placebo groups. The trial also noted minimal side effects, underscoring its safety profile .
Research Findings
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Properties
CAS No. |
143631-62-3 |
---|---|
Molecular Formula |
C37H55N5O8S |
Molecular Weight |
729.9 g/mol |
IUPAC Name |
(2S)-2-benzyl-N-[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-4-cyclopropyl-3,4-dihydroxybutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-3-(2-methyl-1-morpholin-4-yl-1-oxopropan-2-yl)sulfonylpropanamide |
InChI |
InChI=1S/C37H55N5O8S/c1-37(2,36(47)42-15-17-50-18-16-42)51(48,49)23-28(19-25-9-5-3-6-10-25)34(45)41-31(21-29-22-38-24-39-29)35(46)40-30(20-26-11-7-4-8-12-26)33(44)32(43)27-13-14-27/h3,5-6,9-10,22,24,26-28,30-33,43-44H,4,7-8,11-21,23H2,1-2H3,(H,38,39)(H,40,46)(H,41,45)/t28-,30+,31+,32+,33-/m1/s1 |
InChI Key |
PODHJNNUGIBMOP-HOQQKOLYSA-N |
SMILES |
CC(C)(C(=O)N1CCOCC1)S(=O)(=O)CC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4CCCCC4)C(C(C5CC5)O)O |
Isomeric SMILES |
CC(C)(C(=O)N1CCOCC1)S(=O)(=O)C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4CCCCC4)[C@H]([C@H](C5CC5)O)O |
Canonical SMILES |
CC(C)(C(=O)N1CCOCC1)S(=O)(=O)CC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4CCCCC4)C(C(C5CC5)O)O |
Synonyms |
ciprokiren Ro 44-9375 Ro-44-9375 |
Origin of Product |
United States |
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